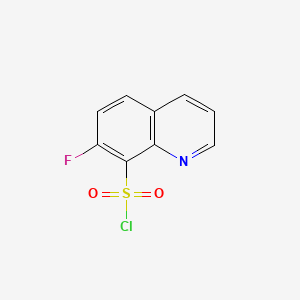

7-Fluoroquinoline-8-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Fluoroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C9H6ClFNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both fluorine and sulfonyl chloride groups in its structure makes it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, which yields a mixture of fluorinated quinolines . The sulfonyl chloride group can then be introduced using chlorosulfonic acid or sulfuryl chloride under controlled conditions .

Industrial Production Methods: Industrial production of 7-Fluoroquinoline-8-sulfonyl chloride often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Fluoroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used under specific conditions.

Major Products:

Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.

Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

7-Fluoroquinoline-8-sulfonyl chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Fluoroquinoline-8-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses and biological assays .

Molecular Targets and Pathways: In biological systems, fluorinated quinoline derivatives target bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. By stabilizing the enzyme-DNA complex, these compounds inhibit DNA synthesis and lead to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

8-Quinolinesulfonyl chloride: Similar in structure but lacks the fluorine atom, which can significantly alter its reactivity and biological activity.

7-Fluoro-4-chloroquinoline: Another fluorinated quinoline derivative but with different substitution patterns, leading to different chemical and biological properties.

Fluoroquinolones: A class of antibiotics that include fluorine atoms in their structure, known for their broad-spectrum antibacterial activity.

Uniqueness: The presence of both fluorine and sulfonyl chloride groups in 7-Fluoroquinoline-8-sulfonyl chloride makes it unique in its reactivity and applications. The fluorine atom enhances its biological activity, while the sulfonyl chloride group provides a reactive site for further chemical modifications .

Biologische Aktivität

7-Fluoroquinoline-8-sulfonyl chloride is a fluorinated quinoline derivative characterized by its unique chemical structure, featuring a fluorine atom at the 7-position and a sulfonyl chloride group at the 8-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and a precursor for biologically active molecules. Its applications span across various fields, including pharmaceuticals, agrochemicals, and biochemical assays.

- Molecular Formula : C₉H₆ClFNO₂S

- Molecular Weight : 245.66 g/mol

The presence of both the fluorine and sulfonyl chloride groups enhances its reactivity and biological activity, making it a valuable compound in synthetic chemistry and drug development.

The biological activity of this compound primarily involves its interaction with key molecular targets in bacterial cells. The sulfonyl chloride group is highly electrophilic, allowing it to undergo nucleophilic substitution reactions. This reactivity is exploited in the synthesis of sulfonamides and other derivatives that can inhibit critical enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. These compounds have been shown to target fluoroquinolone-resistant strains of bacteria, including Escherichia coli and Klebsiella pneumoniae. A study demonstrated that isoquinoline sulfonamides, structurally related to this compound, act as allosteric inhibitors of DNA gyrase, providing a novel mechanism to combat antibiotic resistance .

Antineoplastic Properties

In addition to antibacterial activity, compounds derived from this compound have been explored for their potential antineoplastic (anti-cancer) effects. The inhibition of lactate dehydrogenase (LDH) isoforms has been identified as a promising strategy in cancer treatment. Some derivatives have shown IC50 values lower than 5 μM against specific LDH isoforms, indicating potent inhibitory activity .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Fluorine at position 7; sulfonyl chloride at position 8 | Enhanced reactivity and biological activity due to unique groups |

| 8-Quinolinesulfonyl chloride | Lacks fluorine substitution | Broader application scope without fluorine influence |

| 6-Fluoroquinoline-3-sulfonyl chloride | Fluorine at position 6 | Potentially different biological activity profiles |

The unique positioning of functional groups in this compound significantly influences its reactivity and applications compared to its analogs.

Case Studies

-

Antibacterial Efficacy Against Resistant Strains

A study focused on the development of allosteric inhibitors targeting DNA gyrase showed that optimized derivatives of isoquinoline sulfonamides could effectively combat fluoroquinolone-resistant E. coli strains. The structural optimization led to compounds with enhanced binding affinity to the gyrase-DNA complex . -

Inhibition of Lactate Dehydrogenase

Research into ethyl pyrimidine-quinolines demonstrated that compounds derived from quinoline structures could inhibit both LDHA and LDHB isoforms effectively. Notably, some compounds exhibited IC50 values around 1 μM, highlighting their potential as dual inhibitors in cancer therapy .

Eigenschaften

IUPAC Name |

7-fluoroquinoline-8-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2S/c10-15(13,14)9-7(11)4-3-6-2-1-5-12-8(6)9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDQKSWUOLQECM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)F)S(=O)(=O)Cl)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.